molecular formula C23H30O5 B1160446 Methyl dodonate A acetate CAS No. 349487-98-5

Methyl dodonate A acetate

Cat. No.: B1160446
CAS No.: 349487-98-5
M. Wt: 386.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl dodonate A acetate typically involves the esterification of Methyl dodonate A with acetic acid. This reaction can be catalyzed by sulfuric acid in a batch reactor . The process can be optimized using microwave-assisted esterification, which is more effective and efficient than conventional methods. Key parameters include microwave power, catalyst concentration, methanol to acetic acid ratio, and esterification time .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity. The product is usually stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .

Chemical Reactions Analysis

Types of Reactions

Methyl dodonate A acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl dodonate A acetate is widely used in scientific research due to its biological activity. Its applications include:

Mechanism of Action

The mechanism of action of Methyl dodonate A acetate involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and influence signal transduction pathways. The exact molecular targets are still under investigation, but it is believed to affect key regulatory proteins and enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Methyl dodonate A acetate is unique among diterpenoids due to its specific structure and biological activity. Similar compounds include:

  • Methyl dodonate B acetate
  • Methyl dodonate C acetate
  • Methyl dodonate D acetate

These compounds share structural similarities but differ in their functional groups and biological activities. This compound is particularly noted for its potent bioactivity and versatility in research applications .

Properties

IUPAC Name

methyl (1aS,4S,4aR,5S,6R,8aS)-4-acetyloxy-5-[2-(furan-3-yl)ethyl]-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-15-5-10-22-14-23(22,20(25)26-4)11-7-18(28-16(2)24)19(22)21(15,3)9-6-17-8-12-27-13-17/h7-8,11-13,15,18-19H,5-6,9-10,14H2,1-4H3/t15-,18+,19-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAOLDXEOWNRQY-WMJZEDCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CC2(C=CC(C3C1(C)CCC4=COC=C4)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23C[C@@]2(C=C[C@@H]([C@@H]3[C@@]1(C)CCC4=COC=C4)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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